molecular formula C14H15BrO3 B14505735 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one CAS No. 62811-55-6

2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one

Cat. No.: B14505735
CAS No.: 62811-55-6
M. Wt: 311.17 g/mol
InChI Key: PIBMTSYYGRYHQQ-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-3-methyl-4H-chromen-4-one with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted chromenones.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The bromopropyl group may enhance its binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-methyl-4H-chromen-4-one: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    2-(3-Chloropropyl)-7-methoxy-3-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Uniqueness

2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-chromen-4-one is unique due to the presence of the bromopropyl group, which enhances its reactivity in chemical reactions and potentially its biological activity compared to its analogs .

Properties

CAS No.

62811-55-6

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

2-(3-bromopropyl)-7-methoxy-3-methylchromen-4-one

InChI

InChI=1S/C14H15BrO3/c1-9-12(4-3-7-15)18-13-8-10(17-2)5-6-11(13)14(9)16/h5-6,8H,3-4,7H2,1-2H3

InChI Key

PIBMTSYYGRYHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)OC)CCCBr

Origin of Product

United States

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